Cas no 912556-91-3 (N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine)

N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine structure
912556-91-3 structure
Product Name:N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
CAS 번호:912556-91-3
MF:C18H16Cl2FN3O2
메가와트:396.242945671082
MDL:MFCD26383919
CID:1006173
Update Time:2024-10-26

N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine 화학적 및 물리적 성질

이름 및 식별자

    • N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
    • 4-QUINAZOLINAMINE, N-(3-CHLORO-4-FLUOROPHENYL)-6-(3-CHLOROPROPOXY)-7-METHOXY-
    • 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
    • N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxy-4-Quinazolinamine
    • Gefitinib InterMediate B
    • AK126834
    • C18H16Cl2FN3O2
    • LYHIGZLXZKJTPS-UHFFFAOYSA-N
    • AMX10170
    • ST2419654
    • AX8248625
    • Z5329
    • N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-
    • 4-[(3-Chloro-4-fluorophenyl)amino]-6-(3-chloropropoxy)-7-methoxyquinazoline
    • 4-Quinazolinamin
    • N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxy-4-quinazolinamine (ACI)
    • N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
    • MDL: MFCD26383919
    • 인치: 1S/C18H16Cl2FN3O2/c1-25-16-9-15-12(8-17(16)26-6-2-5-19)18(23-10-22-15)24-11-3-4-14(21)13(20)7-11/h3-4,7-10H,2,5-6H2,1H3,(H,22,23,24)
    • InChIKey: LYHIGZLXZKJTPS-UHFFFAOYSA-N
    • 미소: FC1C(Cl)=CC(NC2C3C(=CC(=C(C=3)OCCCCl)OC)N=CN=2)=CC=1

계산된 속성

  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 26
  • 회전 가능한 화학 키 수량: 7
  • 복잡도: 437
  • 토폴로지 분자 극성 표면적: 56.3

N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine 보안 정보

N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N848439-100mg
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
912556-91-3 97%
100mg
¥1,016.10 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N58330-100mg
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
912556-91-3
100mg
¥956.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N58330-250mg
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
912556-91-3
250mg
¥1526.0 2021-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N848439-25mg
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
912556-91-3 97%
25mg
¥421.20 2022-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N195785-100mg
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
912556-91-3 97%
100mg
¥575.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N195785-25mg
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
912556-91-3 97%
25mg
¥241.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LM231-100mg
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
912556-91-3 97%
100mg
533CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LM231-250mg
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
912556-91-3 97%
250mg
1098CNY 2021-05-08
Chemenu
CM118511-1g
4-[(3-Chloro-4-fluorophenyl)amino]-6-(3-chloropropoxy)-7-methoxyquinazoline
912556-91-3 97%
1g
$468 2021-08-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD248625-100mg
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
912556-91-3 97%
100mg
¥460.0 2024-04-17

N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Isopropanol ;  rt; rt → reflux; 3 h, reflux; overnight, cooled
참조
Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate
Li, Ming Dong; et al, Molecules, 2007, 12(3), 673-678

합성 방법 2

반응 조건
1.1 Reagents: Acetic acid Solvents: Toluene ;  30 min, rt → 95 °C
1.2 Solvents: Acetic acid ;  3 h, 130 °C; 130 °C → rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 9, cooled
참조
Study on synthetic method of antineoplastic gefitinib
Sun, Jian; et al, Huaxue Yanjiu Yu Yingyong, 2013, 25(8), 1180-1184

합성 방법 3

반응 조건
1.1 Solvents: Acetic acid ;  rt → 130 °C; 30 min, 130 °C; 130 °C → 25 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonia Solvents: Water ;  30 min, pH 9 - 10, cooled
참조
Quinazoline-1-deoxynojirimycin hybrids as high active dual inhibitors of EGFR and α-glucosidase
Zhang, Yaling; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4309-4313

합성 방법 4

반응 조건
1.1 Solvents: Isopropanol ;  3 h, reflux; reflux → rt
참조
Synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839)
Yuan, Li; et al, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(1), 39-41

합성 방법 5

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  7 - 8 h, rt → reflux
1.2 Solvents: Isopropanol ;  10 °C; 2 h, 10 °C → reflux
참조
A Convenient and Easy Purification Approach to High-Yield Synthesis of Gefitinib as an Anticancer Agent from Isovaniline
Chandrasekhar, M.; et al, Pharmaceutical Chemistry Journal, 2014, 48(8), 520-524

합성 방법 6

반응 조건
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0.5 h, rt; rt → reflux; 12 h, reflux
2.1 Solvents: Isopropanol
참조
Study on synthesis process of gefitinib
Xu, Jian-kang; et al, Huaxi Yaoxue Zazhi, 2012, 27(4), 362-364

합성 방법 7

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  90 °C
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  reflux
3.1 Reagents: Triethylamine Solvents: Isopropanol ;  rt
참조
Novel EGFR inhibitors prepared by combination of dithiocarbamic acid esters and 4-anilinoquinazolines
Li, Ri-Dong; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3637-3640

합성 방법 8

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  reflux
2.1 Reagents: Triethylamine Solvents: Isopropanol ;  rt
참조
Novel EGFR inhibitors prepared by combination of dithiocarbamic acid esters and 4-anilinoquinazolines
Li, Ri-Dong; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3637-3640

합성 방법 9

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  rt; rt → reflux; 4 h, reflux
2.1 Solvents: Isopropanol ;  rt; rt → reflux; 3 h, reflux; overnight, cooled
참조
Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate
Li, Ming Dong; et al, Molecules, 2007, 12(3), 673-678

합성 방법 10

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Acetic acid ,  Water ;  cooled; 2 - 4 h, 35 - 40 °C
1.2 Reagents: Water
2.1 Reagents: Sodium dithionite Solvents: Methanol ,  Water ;  rt → 45 °C; 20 min, 40 - 45 °C; 45 °C → 60 °C; 50 - 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, 50 - 60 °C; 2 h, 50 - 60 °C; 60 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Acetic acid Solvents: Toluene ;  30 min, rt → 95 °C
3.2 Solvents: Acetic acid ;  3 h, 130 °C; 130 °C → rt
3.3 Reagents: Ammonia Solvents: Water ;  pH 9, cooled
참조
Study on synthetic method of antineoplastic gefitinib
Sun, Jian; et al, Huaxue Yanjiu Yu Yingyong, 2013, 25(8), 1180-1184

합성 방법 11

반응 조건
1.1 Reagents: Tripotassium phosphate Solvents: N-Methyl-2-pyrrolidone ;  20 h, 10 °C
참조
Manufacturable Process of a Novel EGFR Inhibitor (Larotinib) for the Treatment of ESCC
Zhang, Weihong ; et al, Organic Process Research & Development, 2022, 26(5), 1470-1485

합성 방법 12

반응 조건
1.1 Solvents: Isopropanol
참조
Study on synthesis process of gefitinib
Xu, Jian-kang; et al, Huaxi Yaoxue Zazhi, 2012, 27(4), 362-364

합성 방법 13

반응 조건
1.1 Catalysts: Acetic acid Solvents: Toluene ;  rt → 110 °C; 4 h, 105 - 110 °C
1.2 Catalysts: Acetic acid ;  rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 9, 0 °C
참조
Synthesis and biological evaluation of selenogefitinib for reducing bleomycin-induced pulmonary fibrosis
Bai, Yue; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 48,

합성 방법 14

반응 조건
1.1 Solvents: Acetic acid ;  3 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  pH 9, cooled
참조
Synthesis of gefitinib
Lv, Tong-jie; et al, Guangzhou Huagong, 2010, 38(12), 154-156

합성 방법 15

반응 조건
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Ethanol ,  Water ;  30 min, rt → 60 °C
2.1 Catalysts: Acetic acid Solvents: Toluene ;  rt → 110 °C; 4 h, 105 - 110 °C
2.2 Catalysts: Acetic acid ;  rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
2.3 Reagents: Ammonia Solvents: Water ;  pH 9, 0 °C
참조
Synthesis and biological evaluation of selenogefitinib for reducing bleomycin-induced pulmonary fibrosis
Bai, Yue; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 48,

합성 방법 16

반응 조건
1.1 Reagents: Sodium dithionite Solvents: Methanol ,  Water ;  rt → 45 °C; 20 min, 40 - 45 °C; 45 °C → 60 °C; 50 - 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, 50 - 60 °C; 2 h, 50 - 60 °C; 60 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Acetic acid Solvents: Toluene ;  30 min, rt → 95 °C
2.2 Solvents: Acetic acid ;  3 h, 130 °C; 130 °C → rt
2.3 Reagents: Ammonia Solvents: Water ;  pH 9, cooled
참조
Study on synthetic method of antineoplastic gefitinib
Sun, Jian; et al, Huaxue Yanjiu Yu Yingyong, 2013, 25(8), 1180-1184

합성 방법 17

반응 조건
1.1 Solvents: Acetic acid ,  Toluene ,  Dimethylacetamide ;  rt → 40 °C; 15 min, 35 - 40 °C; 35 °C → 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13
2.1 Solvents: Acetic acid ;  rt → 130 °C; 30 min, 130 °C; 130 °C → 25 °C
2.2 Reagents: Water ;  cooled
2.3 Reagents: Ammonia Solvents: Water ;  30 min, pH 9 - 10, cooled
참조
Quinazoline-1-deoxynojirimycin hybrids as high active dual inhibitors of EGFR and α-glucosidase
Zhang, Yaling; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4309-4313

합성 방법 18

반응 조건
1.1 Reagents: Formamide ;  rt → reflux; 6 h, reflux
1.2 Reagents: Water
2.1 Reagents: Thionyl chloride Solvents: Chloroform ;  7 - 8 h, rt → reflux
2.2 Solvents: Isopropanol ;  10 °C; 2 h, 10 °C → reflux
참조
A Convenient and Easy Purification Approach to High-Yield Synthesis of Gefitinib as an Anticancer Agent from Isovaniline
Chandrasekhar, M.; et al, Pharmaceutical Chemistry Journal, 2014, 48(8), 520-524

합성 방법 19

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  25 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, 25 °C
2.1 Reagents: Tripotassium phosphate Solvents: N-Methyl-2-pyrrolidone ;  20 h, 10 °C
참조
Manufacturable Process of a Novel EGFR Inhibitor (Larotinib) for the Treatment of ESCC
Zhang, Weihong ; et al, Organic Process Research & Development, 2022, 26(5), 1470-1485

합성 방법 20

반응 조건
1.1 Reagents: Acetic acid Solvents: Toluene ;  3 h, reflux
2.1 Solvents: Acetic acid ;  3 h, reflux
2.2 Reagents: Ammonia Solvents: Water ;  pH 9, cooled
참조
Synthesis of gefitinib
Lv, Tong-jie; et al, Guangzhou Huagong, 2010, 38(12), 154-156

합성 방법 21

반응 조건
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  reflux
2.1 Solvents: Isopropanol ;  reflux
참조
Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors
Zhao, Feng; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5385-5388

합성 방법 22

반응 조건
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Acetic acid ,  Water ;  2 h, rt
2.1 Reagents: Zinc ,  Ammonium chloride Solvents: Ethanol ,  Water ;  30 min, rt → 60 °C
3.1 Catalysts: Acetic acid Solvents: Toluene ;  rt → 110 °C; 4 h, 105 - 110 °C
3.2 Catalysts: Acetic acid ;  rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
3.3 Reagents: Ammonia Solvents: Water ;  pH 9, 0 °C
참조
Synthesis and biological evaluation of selenogefitinib for reducing bleomycin-induced pulmonary fibrosis
Bai, Yue; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 48,

N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine Raw materials

N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine Preparation Products

N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:912556-91-3)N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
주문 번호:A860559
인벤토리 상태:in Stock
재다:1g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:24
가격 ($):250.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:912556-91-3)N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
A860559
순결:99%
재다:1g
가격 ($):250.0
Email